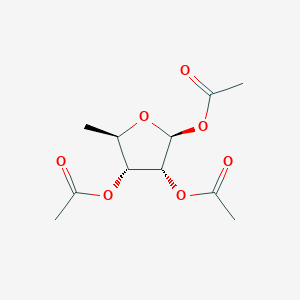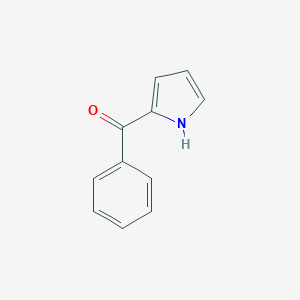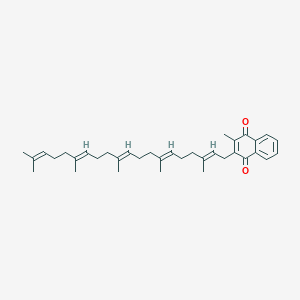![molecular formula C10H14O B133012 Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) CAS No. 155156-90-4](/img/structure/B133012.png)
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) is a synthetic compound that has been used for scientific research purposes. This compound is also known as 1R,4S-bicyclo[2.2.2]oct-5-en-2-one and is a bicyclic ketone that has a unique structure. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI).
Wirkmechanismus
The mechanism of action of Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) has been studied extensively. The compound has been found to act as a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. The compound has been shown to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission. This effect is thought to be responsible for the compound's anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) has been found to have several biochemical and physiological effects. The compound has been shown to have anxiolytic and sedative effects, which are thought to be due to its modulatory effects on the GABA-A receptor. Additionally, the compound has been found to have antipsychotic and antidepressant effects, which are thought to be due to its effects on the central nervous system. The compound has also been found to have anticonvulsant effects, which may be due to its effects on the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) has several advantages for lab experiments. The compound is readily available and can be synthesized with high yields and purity. Additionally, the compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, the compound has some limitations as well. The compound is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research related to Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI). One direction is to study the compound's effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the compound could be studied for its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Another direction is to study the compound's effects on other biological systems, such as the immune system and the cardiovascular system. Finally, the compound could be used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Synthesemethoden
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) has been synthesized using various methods. One of the methods involves the reaction of 1,5-cyclooctadiene with ozone, followed by oxidative workup to give the corresponding ozonide. The ozonide is then treated with dimethyl sulfide to give the desired compound. Another method involves the reaction of 1,5-cyclooctadiene with peroxyacetic acid, followed by workup to give the desired compound. These methods have been used to synthesize Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) has been used for scientific research purposes. The compound has been studied for its mechanism of action and its biochemical and physiological effects. The compound has been found to have an effect on the central nervous system and has been used in studies related to addiction and drug abuse. The compound has also been studied for its potential use as an antidepressant and antipsychotic agent. Additionally, the compound has been used in studies related to the synthesis of other compounds and as a reagent in organic chemistry.
Eigenschaften
CAS-Nummer |
155156-90-4 |
|---|---|
Produktname |
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-[(1R,2R,4R)-2-bicyclo[2.2.2]oct-5-enyl]ethanone |
InChI |
InChI=1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3/t8-,9+,10+/m1/s1 |
InChI-Schlüssel |
QPPGEPODNBLBTG-UTLUCORTSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1C[C@H]2CC[C@@H]1C=C2 |
SMILES |
CC(=O)C1CC2CCC1C=C2 |
Kanonische SMILES |
CC(=O)C1CC2CCC1C=C2 |
Synonyme |
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




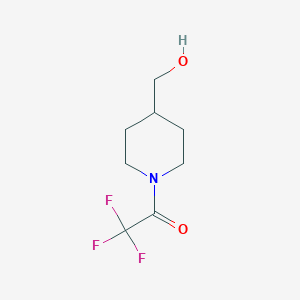


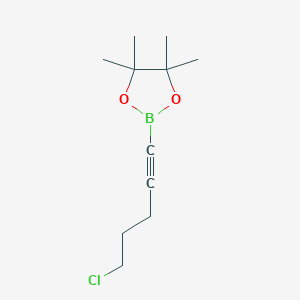
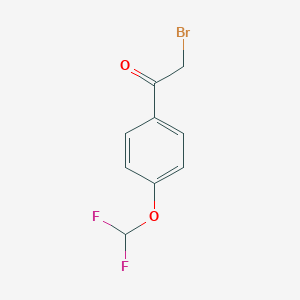
![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)
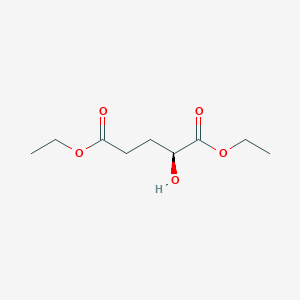

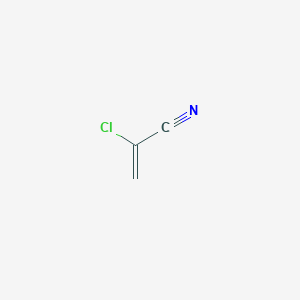
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B132965.png)
